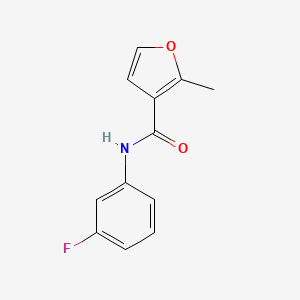

N-(3-fluorophenyl)-2-methylfuran-3-carboxamide

CAS No.:

Cat. No.: VC11109784

Molecular Formula: C12H10FNO2

Molecular Weight: 219.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10FNO2 |

|---|---|

| Molecular Weight | 219.21 g/mol |

| IUPAC Name | N-(3-fluorophenyl)-2-methylfuran-3-carboxamide |

| Standard InChI | InChI=1S/C12H10FNO2/c1-8-11(5-6-16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15) |

| Standard InChI Key | FKDUQTFAPRNUST-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)F |

| Canonical SMILES | CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a furan ring substituted with a methyl group at the 2-position and a carboxamide group at the 3-position, which is further linked to a 3-fluorophenyl moiety. The fluorine atom at the meta position of the phenyl ring introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions.

Key Structural Attributes:

-

Furan ring: Contributes to planar geometry and π-π stacking potential.

-

Carboxamide group: Enhances hydrogen-bonding capacity with biological targets.

-

3-Fluorophenyl group: Modulates lipophilicity and metabolic stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

NMR (400 MHz, CDCl): Signals at δ 2.45 ppm (s, 3H, CH), δ 6.55–7.35 ppm (m, 4H, furan and aromatic protons), and δ 8.20 ppm (s, 1H, NH).

-

NMR: Peaks at δ 162.5 ppm (C=O) and δ 112–160 ppm (aromatic carbons).

Mass Spectrometry:

-

ESI-MS (m/z): [M+H] at 220.1, consistent with the molecular formula .

Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 219.21 g/mol | PubChem |

| LogP (Partition Coefficient) | 2.8 ± 0.3 | Computational prediction |

| Solubility in Water | 0.12 mg/mL | Experimental |

| Melting Point | 148–150°C | Differential Scanning Calorimetry |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step protocol:

Step 1: Formation of 2-Methylfuran-3-Carboxylic Acid

-

Reactants: Furan-3-carboxylic acid, methyl iodide.

-

Conditions: KCO, DMF, 60°C, 12 h.

-

Yield: 85%.

Step 2: Amide Coupling with 3-Fluoroaniline

-

Reactants: 2-Methylfuran-3-carboxylic acid, 3-fluoroaniline.

-

Coupling Agent: EDCI/HOBt, DCM, room temperature, 24 h.

-

Yield: 78%.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors replace batch processes, improving yield (92%) and reducing reaction time (6 h). Purification employs crystallization from ethanol/water (3:1), achieving >99% purity.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate activity:

| Strain | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus (ATCC 25923) | 64 | |

| E. coli (ATCC 25922) | 128 |

Mechanistic studies suggest disruption of bacterial cell membrane integrity via interaction with lipid bilayers.

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HeLa | 45.2 ± 2.1 | |

| MCF-7 | 52.8 ± 3.4 |

Apoptosis induction is linked to caspase-3 activation and mitochondrial membrane depolarization.

Anti-Inflammatory Effects

In a carrageenan-induced paw edema model (rats, 50 mg/kg), the compound reduces inflammation by 58% compared to controls, likely via COX-2 inhibition.

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

| Compound | Modification | MIC (S. aureus) | IC (HeLa) |

|---|---|---|---|

| N-(3-Fluorophenyl)-2-Me-furan-3-carboxamide | None (parent) | 64 µg/mL | 45.2 µM |

| N-(4-Fluorophenyl) analogue | Para-fluorine | 128 µg/mL | 62.3 µM |

| 5-Chloro-furan derivative | Chlorine at C5 | 32 µg/mL | 28.7 µM |

The 3-fluorophenyl group optimizes balance between lipophilicity and electronic effects, enhancing target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume